(2E)-3-(2-bromo-5-methoxy-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid
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Overview
Description
3-{2-BROMO-5-METHOXY-4-[2-OXO-2-(4-TOLUIDINO)ETHOXY]PHENYL}ACRYLIC ACID is a complex organic compound characterized by its unique structure, which includes a bromine atom, a methoxy group, and a toluidino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-BROMO-5-METHOXY-4-[2-OXO-2-(4-TOLUIDINO)ETHOXY]PHENYL}ACRYLIC ACID typically involves multiple steps, starting from simpler organic moleculesThe final step involves the formation of the acrylic acid moiety through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-{2-BROMO-5-METHOXY-4-[2-OXO-2-(4-TOLUIDINO)ETHOXY]PHENYL}ACRYLIC ACID can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the bromine atom can result in various substituted derivatives .
Scientific Research Applications
3-{2-BROMO-5-METHOXY-4-[2-OXO-2-(4-TOLUIDINO)ETHOXY]PHENYL}ACRYLIC ACID has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{2-BROMO-5-METHOXY-4-[2-OXO-2-(4-TOLUIDINO)ETHOXY]PHENYL}ACRYLIC ACID involves its interaction with specific molecular targets. The bromine atom and the methoxy group can participate in hydrogen bonding and van der Waals interactions with proteins and enzymes. The toluidino group can enhance the compound’s binding affinity to its targets, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Similar in structure due to the presence of a methoxy group and a phenyl ring.
Indole derivatives: Share similar aromatic structures and biological activities.
Phenylboronic acids: Used in similar applications in chemistry and biology.
Uniqueness
3-{2-BROMO-5-METHOXY-4-[2-OXO-2-(4-TOLUIDINO)ETHOXY]PHENYL}ACRYLIC ACID is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom and the toluidino group distinguishes it from other similar compounds, providing unique opportunities for research and application .
Properties
Molecular Formula |
C19H18BrNO5 |
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Molecular Weight |
420.3 g/mol |
IUPAC Name |
(E)-3-[2-bromo-5-methoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C19H18BrNO5/c1-12-3-6-14(7-4-12)21-18(22)11-26-17-10-15(20)13(5-8-19(23)24)9-16(17)25-2/h3-10H,11H2,1-2H3,(H,21,22)(H,23,24)/b8-5+ |
InChI Key |
LTPCTFROCABCIG-VMPITWQZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C(=C2)Br)/C=C/C(=O)O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C(=C2)Br)C=CC(=O)O)OC |
Origin of Product |
United States |
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